Evariquinone

Description

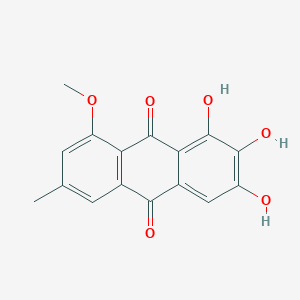

Structure

3D Structure

Properties

CAS No. |

594860-23-8 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

1,2,3-trihydroxy-8-methoxy-6-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O6/c1-6-3-7-11(10(4-6)22-2)15(20)12-8(13(7)18)5-9(17)14(19)16(12)21/h3-5,17,19,21H,1-2H3 |

InChI Key |

DCNMIRIWFDFXKU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Evariquinone |

Origin of Product |

United States |

Natural Occurrence and Mycological Isolation of Evariquinone

Primary Fungal Producers of Evariquinone

Several fungal species have been identified as producers of this compound. These include marine-derived fungi and endophytic fungi associated with specific host organisms.

Emericella variecolor (e.g., from marine sponge Haliclona valliculata)

Emericella variecolor is a significant fungal source of this compound. A strain of Emericella variecolor isolated from the marine sponge Haliclona valliculata, collected from Secca di Capo di Fonza, Elba, Italy, has been reported to produce this compound. researchgate.netmdpi.comnih.govcore.ac.ukmdpi.comresearchgate.net This marine sponge-derived fungus yielded this compound along with other natural products like isoemericellin and stromemycin. researchgate.netnih.govcore.ac.uk this compound isolated from this source showed antiproliferative activity in laboratory settings. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Another study on Emericella variecolor isolated from the South China Sea sponge Cinachyrella sp. also reported the isolation of various polyketide derivatives. mdpi.com

Endophytic Fungi Associated with Specific Hosts

This compound has also been isolated from endophytic fungi, which live within plant or algal tissues.

Aspergillus versicolor (e.g., from marine algae)

Aspergillus versicolor is another fungal producer of this compound. An endophytic strain of Aspergillus versicolor isolated from the inner tissue of the Red Sea green alga Halimeda opuntia was found to produce this compound. nih.govmdpi.comekb.egnih.govmdpi.com This isolation was part of a study investigating bioactive anthraquinones from marine algae-derived endophytic fungi. nih.gov The fungus was identified through morphological characteristics and 18S rDNA analysis. nih.gov

Colletotrichum sp. JS-0367 (e.g., from Morus alba)

Colletotrichum sp. JS-0367, an endophytic fungus isolated from Morus alba (mulberry), has also been identified as a source of this compound. nih.govacs.orglongdom.orgnih.gov This fungal strain was cultured on a large scale for chemical investigation, leading to the isolation of this compound among other anthraquinones. acs.orglongdom.orgnih.gov

Endosymbiotic Emericella variecolor CLB38 (e.g., from Combretum latifolium Blume)

An endosymbiotic fungal strain identified as Emericella variecolor CLB38, isolated from the root tissue of Combretum latifolium Blume collected from the Western Ghats of India, produces this compound. nih.govnih.govnih.govscience.govplos.orgnih.govresearchgate.net This isolation was part of a chemogenomics-driven study to discover polyketide anti-infective compounds from endosymbiotic fungi. nih.govscience.govplos.orgnih.gov The identification of strain CLB38 as Emericella variecolor was based on its culture morphology, characteristic stellate ascospores, and molecular analysis of ITS nuclear rDNA and intervening 5.8S rRNA gene sequence. nih.govscience.govnih.gov

Cultivation and Fermentation Strategies for this compound Production

The production of this compound from its fungal sources typically involves cultivation and fermentation strategies. For Colletotrichum sp. JS-0367, large-scale culturing has been employed for chemical investigation and isolation of compounds including this compound. acs.orglongdom.orgnih.gov Similarly, the endosymbiotic Emericella variecolor CLB38 was cultured, and its ethyl acetate (B1210297) fraction was explored for bioactive compounds, leading to the identification of this compound. nih.govplos.orgnih.gov The general approach for obtaining secondary metabolites like this compound from fungi involves isolating the fungal strain, cultivating it on suitable media under controlled conditions, and then extracting the compounds from the fungal culture (mycelium and/or broth) using appropriate solvents. Subsequent chromatographic techniques are used for the isolation and purification of this compound. Studies on marine-derived fungi, including Aspergillus and Penicillium species, often utilize various cultivation methods to isolate and identify anthraquinone (B42736) compounds. nih.gov Commercial production of some fungal metabolites, such as those from Colletotrichum gloeosporioides, is achieved through fermentation processes in large bioreactors using specific fermentation media containing necessary nutrients. herts.ac.ukherts.ac.uk While specific detailed fermentation strategies optimized solely for this compound production are not extensively detailed in the provided snippets, the general principles of fungal cultivation and extraction are applied.

Extraction and Initial Separation Methodologies

The extraction and initial separation of this compound from fungal biomass and culture media involve several standard phytochemical techniques aimed at isolating the target compound from complex mixtures.

Solvent Extraction Techniques

Solvent extraction is a fundamental step in the isolation of this compound. This technique relies on the differential solubility of compounds in different solvents. For fungal cultures grown in liquid media, the mycelia are typically separated from the culture broth, often by filtration, before extraction. researchgate.net.

Different solvent systems have been employed for the extraction of this compound. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) (1:1) has been used to exhaustively extract the fungal biomass, while the culture medium can be extracted multiple times with ethyl acetate. researchgate.net. Ethyl acetate is a commonly used solvent for extracting fungal metabolites due to its ability to dissolve a wide range of organic compounds. plos.orgnih.govscielo.org.mx. The resulting organic extracts are then typically concentrated under reduced pressure to remove the solvent, yielding a crude extract containing this compound along with other fungal metabolites. nih.govscielo.org.mx.

The principle behind solvent extraction is the distribution coefficient (K), which describes the unequal distribution of solutes between two immiscible solvents based on their differing polarities. uni-duesseldorf.de.

Preparative Chromatography Approaches

Following solvent extraction, chromatographic techniques are essential for the initial separation and purification of this compound from the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a widely used preparative technique. Silica gel column chromatography, eluted with gradients of solvent mixtures such as hexane/ethyl acetate or dichloromethane/methanol, has been successfully applied to fractionate crude fungal extracts containing this compound. plos.orgnoah.nrwresearchgate.net. Fractions containing this compound, often identified by techniques like Thin Layer Chromatography (TLC) with UV visualization, are collected for further purification. plos.orgnoah.nrwnih.govplos.org.

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the purification of this compound, particularly for obtaining the pure compound. nih.gov. Reverse-phase preparative HPLC, using solvent systems like acetonitrile/water, has been employed for the final purification steps. u-tokyo.ac.jp.

These chromatographic approaches, often used in sequence and guided by analytical methods, allow for the isolation of this compound in a purified form from the complex mixture of secondary metabolites produced by the source fungi.

Compound Information

Advanced Structural Elucidation and Spectroscopic Characterization of Evariquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for determining the structure of organic compounds like Evariquinone by providing detailed information about the carbon-hydrogen framework and the arrangement of atoms. nih.govresearchgate.net

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. Analysis of chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J values) in the ¹H NMR spectrum helps in identifying different proton environments, such as aromatic protons, methyl groups, and hydroxyl protons. The ¹³C NMR spectrum reveals the presence of different types of carbon atoms, including those in aromatic rings, carbonyl groups, and methyl groups, based on their characteristic chemical shifts.

Based on reported data for this compound in DMSO-d₆ at 400 MHz, the ¹H NMR spectrum shows signals indicative of a methyl group, a methoxy (B1213986) group, and several aromatic protons, including characteristic singlets and doublets. plos.org Signals for hydroxyl protons are also observed at lower field. plos.org The ¹³C NMR spectrum provides corresponding signals for these functional groups and the anthraquinone (B42736) core carbons.

Table 1: Selected ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Tentative) |

| 2.421 | s | 3H | CH₃ |

| 3.97 | s | 3H | OCH₃ |

| 6.951 | s | 1H | Ar-H |

| 7.212 | d | 1H | Ar-H |

| 7.564 | s | 1H | Ar-H |

| 12.513 | s | 2H | Ar-OH |

| 12.766 | s | 1H | Ar-OH |

Note: Assignments are tentative based on typical chemical shifts for similar functional groups in anthraquinones and available data. More precise assignments require 2D NMR data.

Two-Dimensional NMR (COSY, HMQC, HMBC, ROESY)

Two-dimensional NMR techniques are essential for establishing connectivity and spatial relationships between atoms in the this compound molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals couplings between vicinal protons, allowing for the identification of spin systems within the molecule. This helps in piecing together fragments of the structure.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): HMQC or HSQC experiments provide correlations between protons and the carbons to which they are directly attached. This is crucial for assigning proton and carbon signals to specific positions in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for establishing connectivity across quaternary carbons and identifying the positions of substituents on the aromatic rings and the anthraquinone core. scielo.org.mx

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This provides information about the relative stereochemistry and conformation of the molecule. ROESY experiments have been used in the characterization of related compounds and can provide evidence for the spatial arrangement of groups in this compound. nih.gov

Analysis of these 2D NMR data allows for the unambiguous assignment of most, if not all, proton and carbon signals and the complete mapping of the molecular connectivity of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the precise determination of the elemental composition or molecular formula of this compound. nih.govplos.orgresearchgate.netglycoscience.ru For this compound, HRMS analysis exhibiting a molecular ion peak at m/z 300.0458 allowed for the deduction of its molecular formula as C₁₆H₁₂O₆. plos.org This technique is vital for confirming the proposed structure based on NMR data and provides a definitive molecular weight.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is employed to determine the absolute configuration of chiral molecules. While the provided structure for this compound appears to be achiral, related studies on other natural products from similar sources have utilized ECD spectroscopy to assign absolute configurations. researchgate.netacs.orgmdpi.comtandfonline.comdoi.org If this compound were found to exhibit optical activity (due to hindered rotation or other factors not immediately apparent from the 2D structure), ECD would be a key technique for stereochemical analysis, often involving comparison of experimental ECD spectra with computationally calculated spectra for different possible stereoisomers. tandfonline.com

Complementary Spectroscopic and Chemical Methods (e.g., X-ray Diffraction, Chemical Degradation)

In addition to NMR and MS, other methods can provide complementary information for structural elucidation.

X-ray Diffraction: Single-crystal X-ray diffraction provides a definitive three-dimensional structure of a compound, including bond lengths, bond angles, and absolute configuration (if the crystal is suitable). researchgate.netacs.orgmdpi.comresearchgate.netnih.gov While specific X-ray crystallographic data for this compound were not prominently found in the provided snippets, this technique has been successfully applied to structurally related natural products isolated from fungi. mdpi.comresearchgate.netnih.gov Obtaining a suitable crystal of this compound would provide the most conclusive structural confirmation.

Chemical Degradation: Chemical degradation involves breaking down a molecule into smaller, identifiable fragments using specific chemical reactions. Analysis of the structures of these fragments can help in piecing together the structure of the original molecule. Chemical degradation experiments, such as those involving NMR decoupling and spin-system simulation, have been used in the structural studies of related compounds isolated alongside this compound. nih.gov This approach can be particularly useful for confirming the presence and connectivity of certain substructures.

These complementary methods, when used in conjunction with spectroscopic techniques, contribute to a comprehensive and robust structural elucidation of complex natural products like this compound.

Biosynthetic Pathways and Genetic Foundations of Evariquinone

Polyketide Biosynthesis Pathway of Evariquinone

The core structure of this compound is synthesized through a polyketide pathway. This process involves the sequential condensation of acetate (B1210297) units, typically derived from acetyl-CoA, with malonyl-CoA extender units. nih.govresearchgate.netnih.gov The assembly of these units is governed by polyketide synthases (PKSs). nih.govnih.gov

Role of Non-Reducing Polyketide Synthases (nrPKSs)

Non-reducing polyketide synthases (nrPKSs) are central to the biosynthesis of aromatic polyketides, including anthraquinones like this compound. nih.govnih.govmdpi.com These multi-domain enzymes are responsible for the iterative condensation of acyl units without the complete reduction of the β-keto intermediates. nih.govnih.gov The domain architecture of fungal nrPKSs typically includes a starter unit-ACP transacylase (SAT), ketosynthase (KS), acyl transferase (AT), product template (PT), and acyl carrier protein (ACP). nih.gov The ACP domain carries the growing polyketide chain. nih.gov The PT domain plays a crucial role in the regioselective cyclization of the linear polyketide chain, which is a key step in forming the aromatic rings of the anthraquinone (B42736) scaffold. nih.govmdpi.com In the biosynthesis of emodin-type anthraquinones, which are structurally related to this compound, the nrPKS mediates the condensation of eight acetate units. nih.govrsc.org

Acetate-Malonate Pathway Contributions

The acetate-malonate pathway is the primary route for the biosynthesis of polyketides in fungi, including this compound. nih.govresearchgate.netnih.gov This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as the extender unit. Malonyl-CoA is produced from acetyl-CoA by the enzyme acetyl-CoA carboxylase. The iterative condensation of these C2 units, facilitated by the nrPKS, generates a linear polyketide chain. nih.govnih.govmdpi.com The number of acetate units incorporated determines the carbon skeleton length of the resulting polyketide. For many fungal anthraquinones, an octaketide intermediate is formed from eight acetate units. nih.govrsc.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Genes encoding the enzymes involved in the biosynthesis of secondary metabolites in fungi are often organized into biosynthetic gene clusters (BGCs). u-tokyo.ac.jp The identification and characterization of the BGC responsible for this compound synthesis provide insights into the genetic basis of its production. Chemogenomics strategies, which combine chemical analysis with genomic data, have been employed to predict and discover polyketide compounds and their associated BGCs in fungi. science.govplos.orgscience.govscience.gov Analysis of fungal genomes has revealed that the biosynthesis of anthraquinones is widespread across various fungal genera. mdpi.com

PKS Type-I Gene Analysis and Implications

Analysis of Type I PKS genes within identified BGCs is a key approach to understanding fungal polyketide biosynthesis. wikipedia.orgnih.gov The presence and characteristics of specific PKS Type-I genes can indicate the type of polyketide being synthesized. For instance, the identification of an nrPKS gene with a specific domain architecture (SAT-KS-AT-PT-ACP) is indicative of the potential to produce aromatic polyketides like anthraquinones. nih.govresearchgate.net Studies using PKS Type-I gene analysis have been utilized in the discovery of polyketide compounds, including this compound, from fungal sources. science.govplos.org This approach allows for the prediction of potential secondary metabolites based on genomic information.

Enzyme-Mediated Tailoring Reactions

Following the formation of the polyketide backbone by the nrPKS, a series of enzyme-mediated tailoring reactions are required to convert the linear or cyclized intermediate into the final complex structure of this compound. These reactions can include cyclizations, aromatizations, hydroxylations, methylations, oxidations, and reductions. nih.govu-tokyo.ac.jp While specific tailoring enzymes for this compound are not explicitly detailed in the search results, general mechanisms for fungal anthraquinone biosynthesis involve steps such as cyclization, decarboxylation, dehydration, and oxidation to form the anthraquinone scaffold. nih.govnih.govrsc.org Enzymes such as metallo-hydrolases, decarboxylases, and anthrone (B1665570) oxidases have been implicated in the biosynthesis of related anthraquinones like emodin (B1671224). nih.gov Tailoring enzymes like cytochrome P450 monooxygenases, dioxygenases, and methyltransferases are commonly involved in modifying polyketide structures. u-tokyo.ac.jpresearchgate.net

Comparative Biosynthesis with Related Anthraquinones

This compound belongs to the class of fungal anthraquinones, and its biosynthesis shares common features with other related compounds such as emodin and chrysophanol (B1684469). nih.govrsc.org These anthraquinones are typically biosynthesized via the acetate-malonate pathway initiated by an nrPKS. nih.govresearchgate.netnih.govnih.govmdpi.com The core anthraquinone scaffold is formed through the cyclization of a linear polyketide precursor. nih.govmdpi.com

However, variations in the nrPKS structure, the action of specific tailoring enzymes, and the order of enzymatic steps lead to the structural diversity observed among fungal anthraquinones. For example, while emodin and chrysophanol are key intermediates or end-products in many fungal pathways, this compound possesses a distinct hydroxylation pattern and a methoxy (B1213986) group. wikipedia.orgwikipedia.orgphytomolecules.com Comparative studies of BGCs and enzymatic activities in different fungal species producing various anthraquinones can shed light on the specific steps and enzymes responsible for the unique structural features of this compound compared to its congeners. researchgate.net

Preclinical Biological Activities of Evariquinone in Vitro Studies

Neuroprotective Efficacy and Mechanisms

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Cascades

p38 MAP Kinase

In vitro studies have indicated that evariquinone can modulate the activity of the p38 mitogen-activated protein kinase (MAPK). This compound has been reported to suppress the phosphorylation of p38 MAP kinase in the context of glutamate-mediated apoptosis in HT22 cells researchgate.netnih.govscience.govresearchgate.net. Furthermore, in human dermal fibroblasts (HDFs) stimulated with tumor necrosis factor-alpha (TNF-α), this compound (referred to as compound 1 in one study) significantly inhibited the increased phosphorylation of p38 researchgate.netnih.gov. The phosphorylation ratio of p-p38 to p38 was substantially elevated by TNF-α stimulation and was significantly reduced upon treatment with this compound nih.gov.

Detailed findings on the effect of this compound on p38 phosphorylation in TNF-α-stimulated HDFs are presented in the table below:

| Treatment (HDFs) | Concentration (µM) | Relative Protein Expression (p-p38/p38 Fold Change vs. Untreated) | Statistical Significance (vs. TNF-α) |

| Untreated | - | 1.00 ± 0.18 | - |

| TNF-α | - | 3.21 ± 0.40 | - |

| TNF-α + this compound | 50 | 1.41 ± 0.26 | p < 0.01 |

| TNF-α + this compound | 100 | 1.29 ± 0.12 | p < 0.01 |

*Data derived from a study where this compound is referred to as compound 1. nih.gov

These results suggest that this compound can interfere with signaling cascades involving p38 MAP kinase in different cellular contexts in vitro.

Suppression of Apoptotic Signaling Pathways

This compound has demonstrated the ability to suppress apoptotic signaling pathways in vitro. In studies involving glutamate-induced HT22 cells, this compound attenuated cell death researchgate.netscience.govresearchgate.net. Its protective effects are associated with the inhibition of intracellular reactive oxygen species (ROS) accumulation and the regulation of intracellular calcium ion levels, both of which are triggered by glutamate (B1630785) researchgate.netnih.govscience.govresearchgate.netresearchgate.netnih.gov. Excessive glutamate can lead to oxidative stress and neuronal cell death through the generation of ROS and disruption of ionic homeostasis nih.govresearchgate.net. This compound's action on these factors contributes to its neuroprotective effects in this model researchgate.netnih.govscience.govresearchgate.net. Furthermore, this compound has been shown to suppress the phosphorylation of key MAPK pathway components, including JNK, ERK, and p38, which are activated in glutamate-mediated apoptosis and block downstream apoptotic signaling researchgate.netnih.govscience.govresearchgate.net.

Antimicrobial Spectrum and Potency

The antimicrobial potential of this compound has been investigated against a range of microorganisms in vitro.

Antibacterial Activities against Gram-Positive Bacteria

Studies on the antibacterial activities of this compound against Gram-positive bacteria have yielded varied results. Some initial reports suggested activity against bacteria such as Bacillus subtilis and Staphylococcus aureus scialert.netresearchgate.net. However, a specific study evaluating isolated compounds, including this compound (referred to as compound 4), reported no antibacterial activity against Staphylococcus aureus mdpi.comresearchgate.net. Another study using an ethyl acetate (B1210297) extract containing this compound indicated high resistance of Staphylococcus aureus and Listeria monocytogenes to the tested concentrations of the extract frontiersin.orgnih.gov. Conversely, the same extract showed promising activity against Listeria monocytogenes frontiersin.orgnih.gov. One study specifically mentioned moderate antibacterial activity of this compound against Micrococcus luteus with an MIC value of 8.9 μg/mL researchgate.net. Direct, consistent minimum inhibitory concentration (MIC) data for isolated this compound against a broad panel of Gram-positive bacteria, including Staphylococcus epidermidis, across multiple studies is limited in the provided information.

Antibacterial Activities against Gram-Negative Bacteria

The in vitro antibacterial activities of this compound against Gram-negative bacteria have also been explored. One study reported that this compound (compound 4) did not display antibacterial activity against Escherichia coli mdpi.comresearchgate.net. Similarly, an ethyl acetate extract containing this compound showed high resistance of Escherichia coli to the tested concentrations frontiersin.orgnih.gov. However, this extract demonstrated promising antibacterial activity against Klebsiella pneumonia and Pseudomonas aeruginosa frontiersin.orgnih.gov. Another study indicated promising antimicrobial activity of metabolite 4 (this compound) against Pseudomonas aeruginosa with an MIC of 125 μg/ml frontiersin.orgnoah.nrw. The observed effect against P. aeruginosa may be related to the inhibition of the bacterial DNA-gyrase kinase domain frontiersin.orgnoah.nrw.

Antifungal Activities

Regarding antifungal activities, specifically against Candida albicans, the available in vitro data for isolated this compound is limited and suggests a lack of significant activity. One study explicitly stated that this compound (compound 4) did not display antifungal activity against Candida albicans mdpi.comresearchgate.net. Consistently, an ethyl acetate extract containing this compound also showed high resistance against Candida albicans at the tested concentrations frontiersin.orgnih.gov. While other compounds isolated from fungi have shown antifungal activity against C. albicans researchgate.netmdpi.comresearchgate.netdntb.gov.uafrontiersin.org, this activity has not been consistently attributed to this compound itself in the provided research snippets.

Antiproliferative and Cytotoxic Effects (In Vitro Cell Lines)

This compound has shown antiproliferative and cytotoxic effects against various cancer cell lines in laboratory settings. These findings suggest potential in the area of cancer research.

This compound's Impact on Cancer Cell Lines (e.g., KB, NCI-H460)

Studies have demonstrated that this compound exhibits antiproliferative activity against tumor cell lines such as KB (human cervix carcinoma) and NCI-H460 (non-small cell lung cancer). researchgate.netmdpi.comnih.govsemanticscholar.orgmdpi.commdpi.com For instance, this compound isolated from a strain of the fungus Emericella variecolor derived from the marine sponge Haliclona valliculata was found to display antiproliferative activity towards KB and NCI-H460 cells at a concentration of 3.16 µg/mL. researchgate.netmdpi.comnih.govsemanticscholar.org At this concentration, it showed inhibition rates of 60% against KB cells and 69% against NCI-H460 cells. researchgate.netmdpi.comnih.govsemanticscholar.org

Table 1: Antiproliferative Activity of this compound on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | Inhibition Rate (%) | Source |

| KB | 3.16 | 60 | researchgate.netmdpi.comnih.govsemanticscholar.org |

| NCI-H460 | 3.16 | 69 | researchgate.netmdpi.comnih.govsemanticscholar.org |

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

Research suggests that this compound's antiproliferative effects may involve the induction of apoptosis and modulation of key cellular pathways. In studies using glutamate-stimulated HT22 hippocampal neuronal cells, this compound demonstrated protective effects against cell death. researchgate.netscience.govmdpi.comnih.gov This protection was associated with the inhibition of intracellular reactive oxygen species (ROS) accumulation and calcium ion (Ca²⁺) influx triggered by glutamate. researchgate.netmdpi.comnih.gov Furthermore, this compound was found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including JNK, ERK1/2, and p38, which are involved in apoptosis signaling pathways. researchgate.netscience.govmdpi.comnih.gov These findings indicate that this compound can attenuate glutamate-mediated apoptotic cell death by modulating oxidative stress, calcium homeostasis, and MAPK signaling. researchgate.netmdpi.comnih.gov

Antiviral Properties (e.g., Inhibition of Hepatitis C Virus (HCV) Protease)

The antiviral potential of this compound and related compounds from marine fungi has been investigated, particularly concerning the inhibition of Hepatitis C Virus (HCV) protease. The NS3/4A enzyme is crucial for HCV replication, making it a target for antiviral drug development. nih.govnih.govajchem-a.comajchem-a.com this compound, among other metabolites isolated from Aspergillus versicolor, was explored for its biological properties, including inhibition of HCV protease. nih.govmedwinpublishers.com While related anthraquinones have shown some inhibitory activity against HCV protease, specific potent inhibitory data for this compound itself is not prominently detailed in the provided search snippets. medwinpublishers.comnih.govekb.eg However, its inclusion in studies investigating HCV protease inhibitors from marine fungi suggests this as an area of preclinical exploration for the compound. nih.govmedwinpublishers.com

Anti-Inflammatory Modulations

This compound and related anthraquinones have demonstrated anti-inflammatory effects in in vitro models, primarily through the modulation of pro-inflammatory mediators and enzymes involved in tissue degradation.

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

Studies on the anti-inflammatory effects of anthraquinones isolated from the endophytic fungus Colletotrichum sp. JS-0367, including this compound (compound 4) and 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone (compound 1), have shown suppression of pro-inflammatory mediators in TNF-α-stimulated human dermal fibroblasts (HDFs). nih.govresearchgate.net Compound 1 significantly suppressed the generation of reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govresearchgate.net this compound (compound 4) was also evaluated and showed a reduction in NO levels at a concentration of 50 µM, although a higher concentration (100 µM) showed a tendency to increase NO. nih.gov this compound also reduced PGE2 production in TNF-α-stimulated HDFs, although compound 1 demonstrated more potent effects on both NO and PGE2 suppression in this study. researchgate.net

Table 2: Effects of Anthraquinones (including this compound) on Pro-inflammatory Mediators in TNF-α-Stimulated HDFs

| Compound | Mediator | Concentration (µM) | Effect | Source |

| 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone (Compound 1) | ROS | Evaluated | Suppressed | nih.govresearchgate.net |

| 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone (Compound 1) | NO | 50, 100 | Significantly reduced | nih.govresearchgate.net |

| 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone (Compound 1) | PGE2 | Evaluated | Suppressed | nih.govresearchgate.net |

| This compound (Compound 4) | ROS | Evaluated | Evaluated (Anti-oxidative potential) | nih.govresearchgate.net |

| This compound (Compound 4) | NO | 50 | Reduced | nih.gov |

| This compound (Compound 4) | NO | 100 | Tendency to increase | nih.gov |

| This compound (Compound 4) | PGE2 | Evaluated | Reduced | researchgate.net |

Note: Data for this compound on ROS and PGE2 suppression are based on evaluation and observed reduction in the cited study, with specific quantitative data for PGE2 reduction by this compound at given concentrations not fully detailed in the snippets but indicated as reduced.

Attenuation of Matrix Metalloproteinase (MMP-1) Expression

Matrix metalloproteinases (MMPs), such as MMP-1 (interstitial collagenase), are enzymes involved in the degradation of the extracellular matrix and are implicated in inflammatory processes and tissue remodeling. nih.govscbt.com In the study investigating the anti-inflammatory effects of anthraquinones from Colletotrichum sp. JS-0367, the related compound 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone (compound 1) was shown to attenuate the increased expression of MMP-1 in TNF-α-stimulated HDFs at both mRNA and protein levels. nih.govresearchgate.net This suggests a potential mechanism for anti-inflammatory and anti-tissue degradation effects. While this compound (compound 4) was included in this study, the specific data presented in the snippets regarding MMP-1 attenuation primarily highlight the effects of compound 1. nih.govresearchgate.net

Table 3: Effect of 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone (Compound 1) on MMP-1 Expression in TNF-α-Stimulated HDFs

| Mediator/Enzyme | Treatment (Compound 1) | Concentration (µM) | Effect on mRNA Expression | Effect on Protein Secretion | Source |

| MMP-1 | Compound 1 | 50 | Decreased | Decreased | nih.govresearchgate.net |

| MMP-1 | Compound 1 | 100 | Decreased significantly | Decreased significantly | nih.govresearchgate.net |

Enhancement of Procollagen (B1174764) Synthesis

Studies investigating the effects of anthraquinones isolated from the endophytic fungus Colletotrichum sp. on human dermal fibroblasts (HDFs) stimulated with tumor necrosis factor-alpha (TNF-α) have explored their impact on extracellular matrix components, including procollagen synthesis nih.govresearchgate.net. Procollagen I α1 (COLIA1) is a precursor molecule essential for collagen synthesis nih.gov. In these studies, while this compound (identified as compound 4) was present and evaluated for certain activities like radical scavenging, the significant reversal of the TNF-α-induced decrease in COLIA1 was primarily attributed to a related compound, 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone (compound 1) nih.govresearchgate.net. Compound 1 was shown to reverse the TNF-induced increase in matrix metalloproteinase (MMP)-1 and a decrease in procollagen I α1 (COLIA1) researchgate.net. Therefore, while this compound was part of studies examining effects on procollagen synthesis in the context of related compounds, direct evidence for this compound itself enhancing procollagen synthesis is not explicitly detailed in these sources, which focus on the activity of compound 1 in this regard.

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, AP-1, MAPKs)

This compound has demonstrated inhibitory effects on key inflammatory signaling pathways in in vitro models. Research using glutamate-stimulated murine HT22 hippocampal neuronal cells has shown that this compound (compound 4) can reduce the phosphorylation of mitogen-activated protein kinases (MAPKs), including JNK, ERK1/2, and p38 researchgate.netmdpi.comscience.gov. Glutamate-induced neurotoxicity is associated with the activation of MAPK signaling pathways mdpi.com. This compound's ability to inhibit the phosphorylation of these kinases suggests a potential mechanism for its observed neuroprotective effects in this model researchgate.netscience.gov.

While studies on TNF-α-stimulated human dermal fibroblasts also investigated the effects of anthraquinones on inflammatory pathways like NF-κB and AP-1, the direct inhibitory effects on these specific pathways were primarily attributed to related compounds, such as 1,3-dihydroxy-2,8-dimethoxy-6-methylanthraquinone (compound 1) nih.govresearchgate.net. Compound 1 was reported to suppress NF-κB (p65) and AP-1 expression levels in TNF-α-stimulated HDFs nih.gov. Although this compound was present in these studies, the direct evidence presented focuses on its impact on MAPK phosphorylation in neuronal cells rather than direct inhibition of NF-κB or AP-1 in dermal fibroblasts.

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit enzymes, particularly in the context of its antimicrobial activities. Studies have reported that this compound (compound 4) exhibits antibacterial activity against various human pathogenic bacteria, including Micrococcus luteus, methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, and Staphylococcus epidermidis, as well as antifungal activity against Candida albicans tandfonline.complos.orgnoah.nrw.

Minimum Inhibitory Concentration (MIC) values have been determined for this compound against several microorganisms plos.org:

| Microorganism | MIC (μg/mL) |

| Methicillin-resistant S. aureus | 3.12 |

| Staphylococcus aureus | 6.25 |

| Listeria monocytogenes | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

| Staphylococcus epidermidis | 6.25 |

| Candida albicans | 12.5 |

| Micrococcus luteus ML01 | 8.9 tandfonline.com |

Further in silico studies have suggested that the observed antibacterial activity of this compound may be related to the inhibition of bacterial DNA-gyrase kinase domain noah.nrw. This indicates a potential enzymatic target for this compound's antimicrobial effects. While the direct in vitro enzyme inhibition kinetics for DNA gyrase are not detailed in the provided sources, the in silico findings offer a plausible mechanism for its antibacterial action noah.nrw.

Research on other anthraquinone (B42736) derivatives has explored inhibition of various enzymes, such as α-glucosidase, CDC25B, CD45, receptor tyrosine kinases (c-Met, Ron, c-Src), and acetylcholinesterase mdpi.com. However, this compound is not specifically mentioned in the context of in vitro inhibition studies for these enzymes in the provided search results, apart from the potential in silico inhibition of bacterial DNA gyrase linked to its antibacterial activity noah.nrw.

Structure Activity Relationship Sar Studies of Evariquinone and Its Analogues

Identification of Key Pharmacophoric Elements within the Evariquinone Scaffold

SAR studies of this compound have begun to shed light on the structural elements critical for its activity. The core structure of this compound is an anthraquinone (B42736) scaffold with specific hydroxyl and methoxy (B1213986) substitutions. wikipedia.orgnih.gov Research indicates that the phenolic hydroxyl groups within this scaffold play a significant role in its biological effects, particularly its neuroprotective function. mdpi.com The arrangement and presence of these functional groups are likely key pharmacophoric elements contributing to its interactions with biological targets.

Influence of Phenolic Hydroxyl Groups on Radical Scavenging Activity

A notable aspect of this compound's activity is its ability to neutralize free radicals. mdpi.com Studies suggest that the phenolic hydroxyl groups on the this compound structure are primarily responsible for this radical scavenging activity, likely through an electron transfer mechanism. mdpi.com The number and position of these hydroxyl groups are expected to directly influence the compound's antioxidant potential. This is consistent with the known antioxidant properties of other compounds containing phenolic hydroxyls. science.gov

Positional Effects of Substituents on Biological Activity

The biological activity of this compound and its analogues is influenced by the position and nature of substituents on the anthraquinone core. This compound itself is described as having hydroxyl groups or methoxy groups at the C-2 and C-3 positions, in addition to a hydroxyl group at C-1, a methyl group at C-6, and a methoxy group at C-8. nih.gov Variations in the substitution pattern among related anthraquinones lead to differing biological profiles. For instance, comparative studies with other anthraquinones have highlighted how the presence and location of hydroxyl and methoxy groups impact activities such as radical scavenging and inhibition of inflammatory mediators. nih.gov While specific detailed data on the positional effects of all substituents on this compound's various activities is still being elucidated, the differences observed between this compound and closely related compounds underscore the importance of substitution patterns for biological outcomes.

Comparative Analysis with Co-isolated Anthraquinones and Derivatives

This compound is often isolated alongside other related compounds from fungal sources, including isoemericellin, stromemycin, shamixanthone (B1255159), 7-hydroxyemodin (B156907), and emerimidine A. wikipedia.orgnih.govmdpi.com Comparing the biological activities of these co-isolated compounds provides valuable insights into the structural requirements for specific effects.

For example, this compound has demonstrated neuroprotective activity in glutamate-induced neuronal death models, where it attenuated ROS generation and regulated intracellular Ca2+ homeostasis. mdpi.com While direct comparative SAR data across all listed co-isolated compounds for every reported activity is not comprehensively available in the search results, some comparisons can be made:

This compound vs. 7-Hydroxyemodin: Both are anthraquinones isolated from similar sources. mdpi.commdpi.com While this compound has shown neuroprotective effects mdpi.com, 7-hydroxyemodin has also been studied for various activities, and its 6,8-methyl ether derivative was co-isolated with this compound. mdpi.comnih.gov The differences in hydroxylation and methylation patterns between this compound (1,2,3-trihydroxy-8-methoxy-6-methylanthracene-9,10-dione) nih.gov and 7-hydroxyemodin (which is a tetrahydroxy anthraquinone) mdpi.com likely contribute to their distinct biological profiles.

This compound vs. Isoemericellin and Shamixanthone: Isoemericellin and shamixanthone are prenylated xanthones, structurally distinct from the anthraquinone core of this compound. mdpi.comwikipedia.orgnih.gov While co-isolated with this compound and stromemycin wikipedia.orgnih.gov, their different structural class suggests they would exhibit different SARs and potentially different biological targets compared to this compound. Shamixanthone, for instance, has shown potent effects against bacteria and yeast. mdpi.com

This compound vs. Stromemycin: Stromemycin is a C-glycosidic depside, representing another distinct structural class compared to this compound. nih.govmdpi.comuni.lu It has been noted for its metalloproteinase-inhibiting effect. mdpi.com

This compound vs. Emerimidine A: Emerimidine A is an isoindolone derivative. nih.govplos.org It has shown anti-influenza A viral activity. plos.org Its structure is significantly different from this compound.

Comparative studies on radical scavenging activity have been performed with this compound and other anthraquinones. For instance, in one study, this compound displayed potent DPPH radical scavenging activity. nih.gov When compared to other isolated anthraquinones in the same study, the differences in their substitution patterns were correlated with their radical scavenging potential, suggesting that the specific arrangement of hydroxyl and methoxy groups is crucial. nih.gov

| Compound Name | Structural Class | Notable Reported Activity (Examples) |

| This compound | Anthraquinone | Neuroprotective, Antiproliferative, Radical Scavenging |

| Isoemericellin | Prenylated Xanthone | Co-isolated, likely different SAR than this compound |

| Stromemycin | C-Glycosidic Depside | Metalloproteinase-inhibiting |

| Shamixanthone | Prenylated Xanthone | Antibacterial, Antifungal |

| 7-Hydroxyemodin | Anthraquinone | Co-isolated, structural variations likely impact activity |

| Emerimidine A | Isoindolone Derivative | Anti-influenza A viral |

This table provides a high-level comparison based on the information found, illustrating the structural and functional diversity among compounds isolated from similar sources. Detailed SAR requires specific studies comparing a series of analogues with systematic structural variations.

Advanced Research Methodologies and Computational Approaches in Evariquinone Studies

Omics Technologies for Mechanistic Elucidation (e.g., Proteomics, Transcriptomics)

Omics technologies, such as proteomics and transcriptomics, play a role in understanding the biological effects of compounds and the metabolic processes of producing organisms. While direct studies specifically detailing the application of proteomics or transcriptomics solely on evariquinone's mechanism of action were not prominently found in the search results, these technologies are broadly utilized in natural product research to evaluate the relationship between endophytic fungi and their host plants, as well as to identify proteins and understand gene expression related to secondary metabolism. researchgate.netscience.govu-tokyo.ac.jp For instance, transcriptomics can be used in virtual drug screening to identify agonists of receptors. uni-wuerzburg.de Proteomic and transcriptomic studies, combined with phytochemical profiling, can characterize biosynthesis pathways in fungi. science.gov

Computational Modeling and Molecular Docking

Computational modeling and molecular docking are essential tools in the study of natural products, allowing for the prediction of interactions between compounds and biological targets. These in silico approaches are less time-consuming and expensive than traditional methods and provide insights into the molecular basis of compound function. medwinpublishers.comhec.gov.pk

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking is widely used to predict the conformation, position, and orientation of a ligand within a target protein and to assess binding affinity. hec.gov.pk This is crucial for understanding how compounds like this compound might interact with potential biological targets. Studies on other anthraquinone (B42736) derivatives have utilized molecular docking to explain antimicrobial activity by revealing binding energies with enzymes like AmpC β-lactamase and topoisomerase IV. researchgate.net The prediction of binding free energy is used to determine the stability of ligand-protein complexes, with lower energy values suggesting greater activity and potency of the ligand. mdpi.comscience.gov Molecular mechanic and dynamic simulations, along with induced docking and free energy perturbations, are vital for predicting optimal binding poses, binding free energy values, and molecular mechanics' force fields. researchgate.net

In Silico Prediction of Biological Targets

In silico methods are employed for the prediction of biological targets for natural products. medwinpublishers.com This involves using computational tools to identify potential proteins or pathways that a compound might interact with, based on its chemical structure and properties. For example, informatics approaches, including in silico systems pharmacology, have been used to predict that a neuroprotective compound might exert its effect by controlling ubiquinone levels. researchgate.net Predicting ligand-binding sites in proteins, such as polyketide synthases (PKS) enzymes, is also a part of this process, aiding in understanding the potential functions of these enzymes and the compounds they produce. plos.org

Chemogenomics Strategies for Novel Compound Discovery and Dereplication

Chemogenomics strategies integrate chemical and genomic information to accelerate the discovery of novel compounds and the dereplication of known ones. This approach is particularly relevant in the post-genomic era for identifying polyketide anti-infective drugs from fungal endosymbionts. plos.orgscience.govnih.gov Chemogenomics, often combined with chromatographic techniques and the analysis of biosynthetic gene clusters like type I PKS genes, provides an efficient method for the rapid prediction and discovery of new polyketide compounds. plos.orgscience.govnih.govnih.gov This strategy has been demonstrated in the discovery of this compound and emerimidine A from Emericella variecolor CLB38. plos.orgscience.govnih.govnih.gov

RNA Secondary Structure Analysis in Fungal Producers

Analysis of RNA secondary structure can provide insights into the producing organism and its metabolic capabilities. In the context of fungal producers of compounds like this compound, ITS2 RNA secondary structure modeling has been used for molecular identification and to distinguish fungal endosymbionts. plos.orgscience.govnih.gov This type of analysis can help in the taxonomic identification of fungal strains and in understanding their phylogenetic relationships, which can be linked to their potential to produce specific secondary metabolites. plos.orgscience.govnih.gov

Future Directions and Research Perspectives on Evariquinone

Elucidation of Additional Molecular Targets and Signaling Pathways

Current research indicates that evariquinone exhibits antiproliferative activity against certain cancer cell lines, including KB and NCI-H460 cells researchgate.netnih.govmdpi.commdpi.com. Furthermore, studies have demonstrated its neuroprotective effects, particularly in models of glutamate-induced neuronal death. This compound has been shown to protect neuronal cells by inhibiting intracellular reactive oxygen species (ROS) accumulation, preventing calcium ion influx, and suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK, ERK1/2, and p38 mdpi.comacs.orgmdpi.comresearchgate.netnih.gov. These findings suggest that this compound modulates key signaling pathways involved in oxidative stress, calcium homeostasis, and cellular survival.

Future research should aim to comprehensively identify the direct molecular targets of this compound. This could involve a range of techniques, including pull-down assays, activity-based protein profiling, and target deconvolution strategies. A deeper understanding of its interaction with specific proteins or enzymes is crucial for elucidating its precise mechanisms of action.

Beyond the established effects on MAPK signaling, further investigation into other relevant pathways is warranted. Given its reported activities, exploring its impact on pathways related to apoptosis, cell cycle regulation, inflammation (such as the NF-κB pathway, which can be modulated by other anthraquinones mdpi.com), and angiogenesis could reveal additional therapeutic potential. Integrating data from high-throughput screening and "-omics" approaches (as discussed in Section 8.5) can help identify a broader spectrum of affected pathways and networks.

Exploration of Novel Fungal and Marine Microbial Sources for this compound and its Derivatives

This compound has been successfully isolated from marine sponge-derived Emericella variecolor (Aspergillus variecolor) and endophytic Aspergillus versicolor, as well as the endophytic fungus Colletotrichum sp. JS-0367 researchgate.netnih.govmdpi.commdpi.commdpi.comacs.orgmdpi.comresearchgate.netplos.orgwikipedia.orgnih.govnih.govresearchgate.netuni-wuerzburg.demdpi.comsemanticscholar.orgnih.govmedwinpublishers.commdpi.comacs.orgmdpi.com. These findings highlight fungi, particularly those from marine and endophytic environments, as significant producers of this compound.

The marine environment, with its vast biodiversity, remains a largely untapped reservoir of novel microorganisms and natural products. Future research should intensify the bioprospecting efforts to isolate and identify new fungal and bacterial strains from diverse marine habitats, including sponges, corals, sediments, algae, and mangroves, that are capable of producing this compound or novel structural analogues researchgate.netnih.govmdpi.comnih.gov.

Furthermore, exploring endophytic fungi from a wider variety of host plants, beyond those already investigated, could yield new sources. Endophytes are known to produce a wide array of bioactive compounds, sometimes mirroring or modifying those of their host plants researchgate.netnih.gov.

Advanced screening techniques, including culture-independent methods and metagenomics, can facilitate the identification of potential producers without the need for successful laboratory cultivation of recalcitrant microorganisms.

Known Fungal Sources of this compound

| Source Organism | Isolation Source | Reference(s) |

| Emericella variecolor | Marine sponge (Haliclona valliculata) | researchgate.netnih.govmdpi.comnih.govmdpi.com |

| Aspergillus variecolor | Marine sponge (Haliclona valliculata) | plos.orgwikipedia.orguni-wuerzburg.demedwinpublishers.comacs.orgmdpi.com |

| Aspergillus versicolor | Endophytic (various sources) | plos.orgwikipedia.orgnih.govmdpi.comsemanticscholar.orgnih.gov |

| Colletotrichum sp. JS-0367 | Endophytic (mulberry, Morus alba) | mdpi.comacs.orgmdpi.comresearchgate.netresearchgate.net |

Note: Emericella variecolor is the teleomorph of Aspergillus variecolor.

Strategies for Sustainable Production and Biosynthetic Engineering

The sustainable production of this compound from microbial sources is essential for its potential therapeutic development. Traditional fermentation methods can be limited by low yields and the complexity of isolating the compound from complex culture broths.

Future research should focus on optimizing fermentation conditions for known high-producing strains. This includes investigating different culture media, temperatures, pH levels, and aeration rates, as well as the potential use of elicitors or co-culture strategies to enhance this compound production nih.gov.

Biosynthetic engineering offers powerful tools to improve yields and potentially create novel derivatives. Understanding the biosynthetic pathway of this compound, which is likely synthesized via the fungal acetate-malonate pathway involving non-reducing polyketide synthases (nrPKS), is a critical first step nih.govnih.govmdpi.com. Identifying and manipulating the genes involved in this pathway can lead to increased production in native or heterologous hosts. Techniques such as overexpression of key biosynthetic genes, blocking competing pathways, and using synthetic biology approaches to assemble optimized gene clusters are promising avenues researchgate.netnih.gov. Genome mining can aid in identifying relevant gene clusters plos.orgnih.gov.

Furthermore, exploring alternative production methods, such as cell-free biosynthesis or enzymatic synthesis of specific steps in the pathway, could offer more controlled and efficient production routes.

Development of this compound Analogues with Enhanced Specificity and Potency

Natural products often serve as lead compounds for drug discovery, and the modification of their structures can lead to improved pharmacological properties, including enhanced potency, specificity, and reduced toxicity. This compound, with its anthraquinone (B42736) core, provides a scaffold for the rational design and synthesis of analogues.

Future research should involve the systematic synthesis of this compound derivatives with modifications at different positions of the anthraquinone structure. These modifications could aim to optimize interactions with identified molecular targets, improve pharmacokinetic properties such as solubility and stability, and potentially reduce off-target effects.

Structure-activity relationship (SAR) studies are crucial in this process mdpi.com. By synthesizing and testing a library of analogues, researchers can identify the structural features essential for specific biological activities and design compounds with enhanced potency and selectivity. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of new analogues and predict their potential activity before synthesis. The potential to engineer the biosynthesis of novel dimeric anthraquinones also exists acs.org.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of this compound's biological effects requires a systems-level perspective. Integrating data from various high-throughput "omics" technologies can provide a holistic view of how this compound interacts with biological systems.

Future research should utilize transcriptomics to analyze changes in gene expression profiles upon this compound treatment, revealing affected pathways and cellular processes. Proteomics can identify changes in protein abundance and post-translational modifications, providing insights into direct and indirect targets. Metabolomics can profile changes in cellular metabolites, reflecting the metabolic consequences of this compound exposure.

Integrating these multi-omics datasets using bioinformatics and systems biology approaches can help construct molecular networks, identify key regulatory nodes, and predict mechanisms of action researchgate.net. This integrated approach can uncover previously unknown targets and pathways, provide a deeper understanding of its observed biological activities, and identify biomarkers of response or resistance. Chemogenomics strategies, which combine chemical data with genomic information, are particularly valuable for discovering new polyketide compounds and understanding their activities plos.orgscience.gov.

Advanced In Vitro Model Systems for Disease Relevance (e.g., 3D Cell Cultures, Organoids)

Traditional two-dimensional (2D) cell culture models have been instrumental in initial biological evaluations, including studies on this compound's antiproliferative and neuroprotective effects researchgate.netnih.govmdpi.commdpi.comacs.orgmdpi.comresearchgate.netnih.govresearchgate.net. However, 2D cultures often fail to fully recapitulate the complexity of in vivo tissue environments.

Future research should incorporate advanced in vitro model systems that better mimic the physiological context of diseases. Three-dimensional (3D) cell cultures, such as spheroids and hydrogel-embedded cells, offer improved cell-cell interactions and spatial organization compared to 2D cultures.

Organoids, which are self-assembling 3D cultures derived from stem cells or primary tissues, represent a significant advancement in modeling tissue and organ-level complexity nih.gov. Tumor-derived organoids, for instance, retain key characteristics of the original tumor, including genetic heterogeneity and histopathology, making them valuable models for cancer research and drug testing nih.govnih.gov.

Applying these advanced 3D and organoid models to study this compound's effects can provide more physiologically relevant data on its efficacy and mechanisms in various disease contexts, such as cancer and neurological disorders. These models can also be used for preclinical testing of this compound analogues and for studying drug combinations.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Evariquinone from microbial sources?

- Methodological Answer : this compound is typically isolated using ethyl acetate extraction followed by chromatographic purification. Thin-layer chromatography (TLC) at 254 nm and 364 nm is employed to monitor fractions, with bioautography assays (e.g., inhibition zones against Candida albicans) guiding bioactive compound identification . Final purification involves column chromatography or preparative HPLC.

- Key Data :

| Step | Technique | Observations |

|---|---|---|

| Extraction | Ethyl acetate | Crude extract yield: ~15-20% (wet weight basis) |

| Purification | TLC-guided fractionation | Active fractions identified via anti-MRSA bioautography |

Q. How is the molecular structure of this compound elucidated?

- Methodological Answer : Structural determination combines high-resolution mass spectrometry (HRMS) and NMR spectroscopy. HRMS (m/z 300.0458) confirms the molecular formula (C₁₆H₁₂O₆). ¹H NMR (DMSO-d₆) reveals characteristic signals: δ 2.421 (CH₃), δ 3.97 (OCH₃), and aromatic protons (δ 6.951–12.766), aligning with the this compound core .

- Key Data :

| Technique | Key Signals | Structural Inference |

|---|---|---|

| ¹H NMR | δ 12.513 (2H, s, Ar-H) | Hydroxyl groups in quinone structure |

| HRMS | [M]+ 300.0458 | Confirms C₁₆H₁₂O₆ |

Q. What in vitro assays evaluate this compound’s antimicrobial activity?

- Methodological Answer : TLC-bioautography is used for rapid activity screening. Zones of inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans are quantified. Minimum inhibitory concentration (MIC) assays in broth microdilution formats validate activity, with controls for solvent interference .

Advanced Research Questions

Q. How to design experiments to investigate this compound’s mechanism of action against resistant pathogens?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of treated pathogens with molecular docking to identify target proteins (e.g., fungal CYP51 or bacterial penicillin-binding proteins). Use checkerboard assays to assess synergy with existing antibiotics (e.g., β-lactams) and mitigate resistance .

- Key Considerations :

- Include time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects.

- Validate target engagement via Western blotting or enzymatic inhibition assays.

Q. How to resolve contradictions in this compound’s bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses to identify variables affecting outcomes (e.g., microbial strain variability, solvent polarity in assays). Use standardized protocols (CLSI/EUCAST guidelines) and statistical models (ANOVA with post-hoc tests) to quantify significance. Replicate studies under controlled conditions to isolate confounding factors .

- Example Workflow :

| Step | Action | Purpose |

|---|---|---|

| 1 | Systematic literature review | Identify conflicting datasets |

| 2 | Controlled replication | Isolate variables (e.g., pH, temperature) |

| 3 | Multivariate analysis | Determine dominant activity drivers |

Q. What strategies optimize this compound’s stability for in vivo pharmacokinetic studies?

- Methodological Answer : Encapsulate this compound in liposomes or cyclodextrins to enhance aqueous solubility and reduce oxidative degradation. Monitor stability via HPLC-UV under physiological conditions (pH 7.4, 37°C). Use LC-MS/MS to quantify plasma concentrations in rodent models, adjusting formulations based on half-life (t½) and bioavailability (AUC) data .

- Key Parameters :

| Parameter | Target | Method |

|---|---|---|

| Solubility | >1 mg/mL in PBS | Shake-flask method |

| Plasma t½ | >4 hours | Non-compartmental analysis |

Methodological Frameworks for this compound Research

- PICO Framework : Use to structure hypotheses (e.g., Population: MRSA-infected models; Intervention: this compound dosage; Comparison: Vancomycin; Outcome: MIC reduction) .

- FINER Criteria : Ensure research questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored SAR modifications), and Relevant (e.g., addressing antimicrobial resistance) .

Data Contradiction Analysis Template

| Variable | Potential Impact | Mitigation Strategy |

|---|---|---|

| Strain variability | Altered MIC values | Use reference strains (ATCC) |

| Solvent polarity | Reduced bioactivity | Standardize DMSO concentration (<1% v/v) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.